LogP Increase of ~1.5 Units Compared to D-Phenylalanine, Surpassing 4-Fluoro and 4-Chloro Analogs
The incorporation of a para-trifluoromethyl group on D-phenylalanine significantly elevates the compound's lipophilicity compared to the unsubstituted parent molecule. The reported logP value for 4-(trifluoromethyl)-D-phenylalanine is 2.36, which is 1.5 logP units higher than the logP of 0.78-1.34 for unsubstituted D-phenylalanine [1]. This increase is also substantially greater than that observed for the 4-fluoro analog (logP ~1.9) and is comparable to the 4-chloro analog (logP ~2.8) [2][3]. The heightened lipophilicity directly correlates with enhanced membrane permeability and is a key determinant for the bioavailability and tissue distribution of peptide drugs containing this residue [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.36010 |
| Comparator Or Baseline | D-Phenylalanine (logP 0.78 - 1.34); 4-Fluoro-D-phenylalanine (logP 1.9); 4-Chloro-D-phenylalanine (logP 2.8) |
| Quantified Difference | +1.0 to +1.5 logP units over D-Phenylalanine; +0.46 logP units over 4-Fluoro-D-phenylalanine |
| Conditions | Calculated or experimentally determined octanol-water partition coefficient |
Why This Matters
Lipophilicity (logP) is a primary determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties, directly impacting membrane permeability and, therefore, its potential for oral bioavailability and target engagement.
- [1] Kuujia. (n.d.). Boc-4-(trifluoromethyl)-D-phenylalanine (CAS No. 82317-83-7). View Source
- [2] Sielc. (2018). D-Phenylalanine LogP value. View Source
- [3] Molbase. (n.d.). 4-CHLORO-D-PHENYLALANINE HYDROCHLORIDE (CAS 147065-05-2) LogP value. View Source
